molecular formula C13H9ClN4O2S B2457387 N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)pyrazine-2-carboxamide CAS No. 1171054-97-9

N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)pyrazine-2-carboxamide

Cat. No.: B2457387
CAS No.: 1171054-97-9
M. Wt: 320.75
InChI Key: JUXMIAAGOPIZTK-UHFFFAOYSA-N
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Description

N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)pyrazine-2-carboxamide: is a synthetic organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The presence of the benzothiazole ring system in its structure contributes to its biological activity and potential therapeutic applications.

Properties

IUPAC Name

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN4O2S/c1-20-9-3-2-7(14)11-10(9)17-13(21-11)18-12(19)8-6-15-4-5-16-8/h2-6H,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUXMIAAGOPIZTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)Cl)SC(=N2)NC(=O)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)pyrazine-2-carboxamide typically involves the coupling of substituted 2-amino benzothiazoles with pyrazine-2-carboxylic acid derivatives. The reaction conditions often include the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods: Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for high yield and purity. These methods often include the use of advanced techniques such as microwave-assisted synthesis and continuous flow chemistry to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)pyrazine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)pyrazine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways in microorganisms or cancer cells. Additionally, it can modulate signaling pathways involved in inflammation and cell proliferation .

Comparison with Similar Compounds

  • N-(benzo[d]thiazol-2-yl)-2-phenylbenzamides
  • N-(benzo[d]thiazol-2-yl)-2-morpholinobenzamides
  • 2,4-disubstituted thiazoles

Comparison: N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)pyrazine-2-carboxamide is unique due to the presence of both the benzothiazole and pyrazine moieties, which contribute to its diverse biological activities. Compared to similar compounds, it exhibits enhanced antimicrobial and anticancer properties, making it a promising candidate for further research and development .

Biological Activity

N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)pyrazine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neuroprotection. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazine ring substituted with a benzo[d]thiazole moiety, which is known to enhance biological activity through various mechanisms. The presence of chlorine and methoxy groups contributes to its pharmacological properties.

  • Kinase Inhibition :
    • Compounds with similar structures have been shown to inhibit specific kinases involved in cancer progression. For instance, pyrazine derivatives have demonstrated inhibitory activity against Pim kinases, which are implicated in various cancers. The IC50 values for related compounds ranged from 10 to 12 nM against Pim-2 kinase, indicating strong inhibitory potential .
  • Antioxidant Activity :
    • Pyrazine derivatives have also been explored for their neuroprotective effects. In particular, they enhance the viability of human microvascular endothelial cells (HMEC-2) and neuroblastoma cells (SH-SY5Y) against oxidative stress, with EC50 values reported around 3.55 μM for certain derivatives .
  • Apoptosis Induction :
    • Some studies indicate that similar compounds can induce apoptosis in cancer cell lines. For example, fluorescence staining and flow cytometry analyses showed that certain derivatives could effectively induce apoptosis in BEL-7402 liver cancer cells .

Biological Activity Data

The following table summarizes the biological activities observed for this compound and its analogs:

Activity TypeCell Line/TargetIC50/EC50 ValueReference
Pim-2 Kinase InhibitionVarious Cancer Cells10 - 12 nM
NeuroprotectionHMEC-2 Cells3.55 μM
Apoptosis InductionBEL-7402 CellsNot specified
CytotoxicityMCF-7 Cells9.1 μM

Case Studies

  • Anticancer Properties :
    • A study evaluated the anticancer efficacy of pyrazine derivatives similar to this compound against multiple cancer cell lines, including MCF-7 (breast cancer) and HCT-15 (colon cancer). The results indicated significant cytotoxic effects with IC50 values comparable to established chemotherapeutics like adriamycin .
  • Neuroprotective Effects :
    • Research involving cinnamic acid–pyrazine derivatives demonstrated that these compounds could significantly protect against free radical damage in neural cells, suggesting potential applications in treating neurodegenerative diseases .

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